[2-(Methylsulfanyl)phenyl]hydrazine hydrochloride
Overview
Description
[2-(Methylsulfanyl)phenyl]hydrazine hydrochloride: is a chemical compound with the molecular formula C7H11ClN2S. It is commonly used in pharmaceutical research and various chemical synthesis processes. The compound is known for its unique structural properties, which include a methylsulfanyl group attached to a phenyl ring, and a hydrazine moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride typically involves the reaction of 2-(methylsulfanyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals .
Biology: The compound is used in biological research to study enzyme interactions and metabolic pathways. It serves as a probe to investigate the activity of specific enzymes and their inhibitors .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its role in the development of new drugs targeting specific diseases .
Industry: Industrially, the compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its unique chemical properties make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to changes in metabolic pathways and cellular processes .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound inhibits enzymes involved in metabolic pathways.
Signal Transduction: It can affect signal transduction pathways by modulating the activity of key signaling molecules.
Comparison with Similar Compounds
[2-(Methylsulfanyl)phenyl]hydrazine: Similar structure but without the hydrochloride group.
[2-(Methylsulfanyl)phenyl]amine: Lacks the hydrazine moiety.
[2-(Methylsulfanyl)phenyl]sulfone: Contains a sulfone group instead of hydrazine.
Uniqueness: [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride is unique due to its combination of a methylsulfanyl group and a hydrazine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(2-methylsulfanylphenyl)hydrazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.ClH/c1-10-7-5-3-2-4-6(7)9-8;/h2-5,9H,8H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWQRTCWYGSKQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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